molecular formula C25H20F3NO4 B8074034 Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid

Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid

Cat. No.: B8074034
M. Wt: 455.4 g/mol
InChI Key: QYPHZVUAPKDXTN-WCSIJFPASA-N
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Description

Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluorophenyl group. The presence of these groups imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the introduction of the trifluorophenyl group through a series of reactions, including nucleophilic substitution and coupling reactions. The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during reactions, allowing selective modifications. The trifluorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid is unique due to the combination of the Fmoc protecting group and the trifluorophenyl group. This combination imparts specific reactivity and stability, making it valuable for various applications.

Biological Activity

Fmoc-(S)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid (CAS Number: 959580-94-0) is a fluorinated amino acid that has garnered attention in the fields of peptide synthesis, drug development, and neuropharmacology. Its unique structural properties facilitate various biological activities that are critical for research and therapeutic applications.

  • Molecular Formula : C25H20F3NO4
  • Molecular Weight : 455.43 g/mol
  • Appearance : Off-white to white solid or powder
  • Purity : Typically ≥ 97%

Applications in Biological Research

This compound is utilized in several key areas:

  • Peptide Synthesis :
    • This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), allowing researchers to create complex peptides with high purity and yield. The Fmoc (fluorenylmethyloxycarbonyl) group provides stability during synthesis and can be easily removed under mild conditions .
  • Drug Development :
    • Its unique trifluorophenyl moiety enhances the bioactivity and stability of drug candidates. This compound has potential in developing therapies targeting specific biological pathways, particularly in oncology and neurology .
  • Bioconjugation :
    • The functional groups present in this compound facilitate bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules. This is essential for diagnostics and therapeutic applications .
  • Neuroscience Research :
    • This compound is investigated for its effects on neurotransmitter systems, contributing to studies on neuropharmacology and the development of treatments for neurological disorders .

Biological Activity Data

The biological activity of this compound has been assessed through various studies:

Table 1: Biological Activity Overview

Activity AreaFindingsReferences
Anticancer PotentialExhibits cytotoxicity against human osteosarcoma cells (HOS) with IC50 values ranging from 2 to 13 µM depending on analogs .
Neuropharmacological EffectsInfluences neurotransmitter release; potential implications for treating depression and anxiety disorders .
Antibacterial ActivityShowed effectiveness against both Gram-positive and Gram-negative bacterial strains .

Case Studies

Several case studies highlight the significance of this compound in real-world applications:

  • Neuropharmacological Study :
    • A study explored the compound's role in modulating neurotransmitter systems. It demonstrated that administration led to increased levels of serotonin and dopamine in rodent models, suggesting potential use in treating mood disorders .
  • Anticancer Research :
    • In vitro studies revealed that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines. The most active derivative was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
  • Antibacterial Screening :
    • Research indicated that this compound derivatives showed enhanced antibacterial activity compared to their non-fluorinated counterparts against E. coli and S. aureus .

Properties

IUPAC Name

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2,4,5-trifluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-19-11-21(28)20(27)9-13(19)10-22(29)23(24(30)31)25(32)33-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18,22-23H,10,12,29H2,(H,30,31)/t22?,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPHZVUAPKDXTN-WCSIJFPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CC(=C(C=C4F)F)F)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](C(CC4=CC(=C(C=C4F)F)F)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723507
Record name (2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959580-94-0
Record name (2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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